1-[2-(4-chlorophenoxy)ethyl]-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one
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Overview
Description
1-[2-(4-CHLOROPHENOXY)ETHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE is a synthetic organic compound that belongs to the class of quinazolinone derivatives.
Preparation Methods
The synthesis of 1-[2-(4-CHLOROPHENOXY)ETHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with 2-aminobenzamide under acidic conditions to form the quinazolinone core structure . Industrial production methods often employ similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to improve yield and efficiency .
Chemical Reactions Analysis
1-[2-(4-CHLOROPHENOXY)ETHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[2-(4-CHLOROPHENOXY)ETHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to mitochondrial voltage-dependent anion channels (VDAC) and alters their gating, leading to the induction of oxidative, non-apoptotic cell death in cancer cells.
Pathways Involved: The compound affects the RAS-RAF-MEK signaling pathway, which is crucial for cell proliferation and survival.
Comparison with Similar Compounds
1-[2-(4-CHLOROPHENOXY)ETHYL]-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE can be compared with other quinazolinone derivatives:
Properties
Molecular Formula |
C18H16ClN3O2 |
---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
1-[2-(4-chlorophenoxy)ethyl]-2,3-dihydroimidazo[2,1-b]quinazolin-5-one |
InChI |
InChI=1S/C18H16ClN3O2/c19-13-5-7-14(8-6-13)24-12-11-21-9-10-22-17(23)15-3-1-2-4-16(15)20-18(21)22/h1-8H,9-12H2 |
InChI Key |
BKZJSWVASZPTLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=O)C3=CC=CC=C3N=C2N1CCOC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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